CID 156593883

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

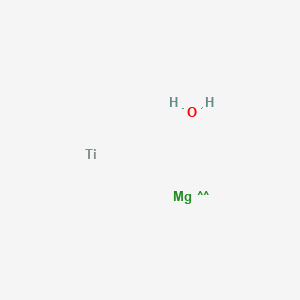

Magnesium titanate, denoted by its chemical formula MgTiO₃, is a fascinating compound that belongs to the family of alkaline earth titanates. This compound is known for its unique properties and applications, particularly in the ceramic and electronics industries. Magnesium titanate exhibits a perovskite structure, which is a special type of crystal structure known for its interesting properties such as superconductivity, magnetoresistance, and ion conductivity .

Métodos De Preparación

Magnesium titanate can be synthesized through several methods, each with its own reaction conditions and industrial applications:

Conventional Solid-State Reaction: This is the most common method for synthesizing magnesium titanate.

Chemical Co-Precipitation: In this method, a precipitating agent is added to a solution containing magnesium and titanium ions.

Sol-Gel Method: This technique involves dissolving precursors in a solvent to form a sol.

Análisis De Reacciones Químicas

Magnesium titanate undergoes various chemical reactions, including:

Oxidation and Reduction: Magnesium titanate can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Substitution Reactions: Magnesium titanate can undergo substitution reactions where one or more of its ions are replaced by other ions.

Common Reagents and Conditions: The reactions typically involve high temperatures and specific reagents such as magnesium oxide, titanium dioxide, and various dopants.

Aplicaciones Científicas De Investigación

Magnesium titanate has a wide range of applications in scientific research and industry:

Environmental Remediation: Recent research has explored the use of magnesium titanate in the photocatalytic degradation of organic pollutants, making it a promising material for environmental applications.

Antibacterial Applications: Magnesium titanate nanoparticles have shown potential in antibacterial research, particularly in controlling environmental pollution.

Mecanismo De Acción

The mechanism by which magnesium titanate exerts its effects is largely related to its unique crystal structure and dielectric properties. The perovskite structure allows for high ion conductivity and dielectric constants, making it effective in electronic applications. In environmental applications, the photocatalytic properties of magnesium titanate enable it to degrade organic pollutants by generating reactive oxygen species under light irradiation .

Comparación Con Compuestos Similares

Magnesium titanate can be compared to other titanates such as calcium titanate (CaTiO₃), barium titanate (BaTiO₃), and strontium titanate (SrTiO₃):

Calcium Titanate (CaTiO₃): Known for its high dielectric constant and use in capacitors and sensors.

Barium Titanate (BaTiO₃): Widely used in capacitors, thermistors, and piezoelectric devices due to its excellent dielectric and ferroelectric properties.

Strontium Titanate (SrTiO₃): Used in superconductors and as a substrate for growing other complex oxides.

Magnesium titanate stands out due to its unique combination of high dielectric constant, low losses, and potential for environmental applications, making it a versatile and valuable compound in various fields .

Propiedades

Fórmula molecular |

H2MgOTi |

|---|---|

Peso molecular |

90.19 g/mol |

InChI |

InChI=1S/Mg.H2O.Ti/h;1H2; |

Clave InChI |

KNNVNSJXYFNZSY-UHFFFAOYSA-N |

SMILES canónico |

O.[Mg].[Ti] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)

![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)

![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)